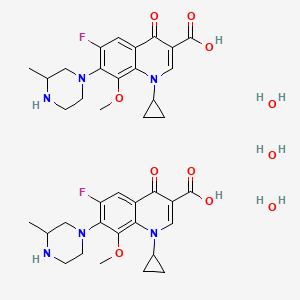

Gatifloxacin sesquihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Antibacterial Activity:

- Researchers continue to investigate the mechanisms of action of Gatifloxacin against various bacteria. This helps scientists understand how the drug works and identify potential targets for developing new antibiotics [Source: National Institutes of Health (.gov) website on Gatifloxacin, ].

Exploring New Applications:

- Studies have explored the potential use of Gatifloxacin against emerging pathogens and multidrug-resistant bacteria. These studies aim to identify new treatment options for difficult-to-treat infections [Source: "Comparative in vitro activity of levofloxacin, gatifloxacin, and moxifloxacin against Chlamydia trachomatis and Neisseria gonorrhoeae" published in Antimicrobial Agents and Chemotherapy, ].

Researching Drug Delivery Systems:

- Scientists are investigating methods to improve the delivery of Gatifloxacin. This includes exploring new formulations that may enhance the drug's effectiveness or reduce its side effects [Source: "Ultrasound-assisted gatifloxacin delivery in mouse cornea, in vivo" published in the National Institutes of Health (.gov) website, ].

Gatifloxacin sesquihydrate is a compound derived from gatifloxacin, an antibiotic belonging to the fourth-generation fluoroquinolone class. It is characterized by its chemical formula and a molecular weight of approximately 804.85 g/mol. Gatifloxacin itself is known for its broad-spectrum antibacterial activity, primarily targeting Gram-positive and Gram-negative bacteria by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription .

- Gatifloxacin use has been associated with serious side effects, including disabling tendinitis, nerve damage, and psychiatric problems [].

- Due to these safety concerns, the FDA discontinued its approval for oral and intravenous formulations in 2008 []. However, it is still available in some countries as eye drops for treating bacterial conjunctivitis [].

- Hydrolysis: In aqueous environments, gatifloxacin can hydrolyze due to the presence of water, leading to the formation of less active or inactive metabolites.

- Degradation: Under acidic or basic conditions, gatifloxacin may degrade, affecting its potency.

- Complexation: The sesquihydrate form can interact with metal ions, potentially influencing its bioavailability and efficacy.

The stability of gatifloxacin sesquihydrate in different pH environments is crucial for its application in pharmaceuticals .

Gatifloxacin exhibits significant bactericidal activity through the inhibition of bacterial DNA synthesis. Its mechanism involves:

- Inhibition of DNA Gyrase: Gatifloxacin binds to DNA gyrase with high affinity, preventing the enzyme from unwinding DNA strands necessary for replication.

- Inhibition of Topoisomerase IV: This enzyme is essential for separating replicated DNA strands; gatifloxacin's action here further disrupts bacterial cell division .

The compound has shown effectiveness against various pathogens, including those responsible for respiratory tract infections, although it has been associated with adverse effects like dysglycemia, leading to its withdrawal from non-ophthalmic applications by the FDA .

Gatifloxacin sesquihydrate can be synthesized through several methods:

- Chemical Synthesis: Starting from 1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline derivatives, gatifloxacin is synthesized using various organic reactions including acylation and cyclization.

- Hydration Process: The anhydrous form can be converted to sesquihydrate by controlled hydration processes under specific conditions of temperature and humidity.

- Crystallization: Purification through crystallization techniques can yield gatifloxacin sesquihydrate from organic solvents .

Gatifloxacin sesquihydrate has several applications in medicine and research:

- Antibiotic Therapy: Primarily used in treating bacterial infections, particularly those resistant to other antibiotics.

- Ophthalmic Solutions: The compound is utilized in eye drops for treating bacterial conjunctivitis under the brand name Zymar®.

- Research: It serves as a reference standard in pharmacological studies and drug formulation development .

Studies have shown that gatifloxacin sesquihydrate interacts with various biological systems:

- Drug Interactions: It may alter the metabolism of other drugs due to its influence on cytochrome P450 enzymes. This necessitates careful monitoring when co-administered with other medications.

- Adverse Effects: The compound has been linked to metabolic disturbances such as hyperglycemia and hypoglycemia, necessitating caution in diabetic patients .

Several compounds share structural or functional similarities with gatifloxacin sesquihydrate:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ciprofloxacin | Broad-spectrum activity; used for urinary tract infections. | |

| Levofloxacin | S-enantiomer of ofloxacin; effective against respiratory infections. | |

| Moxifloxacin | Enhanced activity against anaerobic bacteria; longer half-life. |

Gatifloxacin's unique structure, particularly its methoxy group and cyclopropyl moiety, contributes to its distinct pharmacological profile compared to these similar compounds. Its higher affinity for bacterial enzymes makes it particularly effective but also raises concerns regarding side effects that are less prevalent in some other fluoroquinolones .

| Gene | Amino Acid Position | Mutation Type | Location | Gatifloxacin Minimum Inhibitory Concentration Increase (fold) | References |

|---|---|---|---|---|---|

| grlA | 23 | Lys23Asn | Non-quinolone resistance-determining region | 2-4 | [1] [18] |

| grlA | 69 | Asp69Tyr | Quinolone resistance-determining region | 2-4 | [1] [18] |

| grlA | 80 | Ser80Phe/Tyr | Quinolone resistance-determining region | 2-4 | [1] [7] |

| grlA | 84 | Glu84Lys | Quinolone resistance-determining region | 2-4 | [1] [18] |

| grlA | 116 | Ala116Glu | Quinolone resistance-determining region | 2-4 | [1] [18] |

| grlA | 176 | Ala176Gly | Non-quinolone resistance-determining region | 2-4 | [1] [18] |

| grlA | 177 | Thr177Ile | Non-quinolone resistance-determining region | 2-4 | [1] |

| grlB | 25 | Pro25His | Non-quinolone resistance-determining region | 2-4 | [1] [18] |

| grlB | 451 | Pro451Gln | Non-quinolone resistance-determining region | 2-4 | [1] |

| grlB | 470 | Asn470Asp | Quinolone resistance-determining region | 2-4 | [1] [2] |

The mutation frequency at these hotspots correlates with the structural impact on topoisomerase IV function and gatifloxacin binding [4] [8]. Single mutations in either grlA or grlB subunits typically result in 2-4 fold increases in gatifloxacin minimum inhibitory concentrations, suggesting that individual hotspot mutations provide limited resistance benefits [1]. The distribution of these hotspots across both quinolone resistance-determining and non-quinolone resistance-determining regions indicates that gatifloxacin resistance mechanisms extend beyond traditional fluoroquinolone resistance patterns [1] [18].

Dual Mutational Requirements for Clinically Significant Resistance Emergence

Clinically significant resistance to gatifloxacin sesquihydrate requires concurrent mutations in both topoisomerase IV and DNA gyrase, distinguishing it from older fluoroquinolones that can achieve clinical resistance through single target mutations [1] [8]. This dual targeting characteristic represents a fundamental mechanism that reduces the probability of resistance emergence and maintains therapeutic efficacy against first-step mutants [8] [14].

Single mutations in topoisomerase IV subunits produce only modest increases in gatifloxacin minimum inhibitory concentrations, typically ranging from 0.25 to 0.5 micrograms per milliliter compared to wild-type values of 0.064-0.125 micrograms per milliliter [1]. These concentrations remain substantially below achievable peak serum concentrations of approximately 4 micrograms per milliliter, ensuring continued therapeutic efficacy [1]. In contrast, single mutations in DNA gyrase subunits demonstrate minimal impact on gatifloxacin susceptibility, with mutations such as Ser84Leu in gyrA producing no significant resistance phenotype [1] [2].

The requirement for dual mutations becomes evident when examining double mutants containing alterations in both enzyme systems [1] [14]. Combinations of grlA mutations with gyrA mutations result in 32-fold increases in gatifloxacin minimum inhibitory concentrations, reaching 4.0 micrograms per milliliter [1]. Similarly, grlB and gyrA double mutants demonstrate comparable resistance levels [1]. These concentrations approach clinical breakpoint values and represent the threshold for clinically significant resistance emergence [14] [16].

Table 2: Dual Mutational Requirements for Clinically Significant Resistance Emergence

| Mutation Combination | Gatifloxacin Minimum Inhibitory Concentration (μg/ml) | Ciprofloxacin Minimum Inhibitory Concentration (μg/ml) | Minimum Inhibitory Concentration Increase vs Wild-type | Clinical Significance |

|---|---|---|---|---|

| Single grlA mutation | 0.25-0.5 | 1.0-2.0 | 2-4 fold | Low resistance |

| Single grlB mutation | 0.25-0.5 | 1.0 | 2-4 fold | Low resistance |

| Single gyrA mutation | 0.125 | 0.25 | 1 fold | Silent |

| grlA + gyrA | 4.0 | 32 | 32 fold | Clinical breakpoint |

| grlB + gyrA | 4.0 | 32 | 32 fold | Clinical breakpoint |

| Triple mutations | 8-32 | 64-256 | 64-256 fold | High resistance |

The mathematical probability of dual mutations occurring spontaneously supports the clinical significance of this resistance mechanism [8]. Spontaneous double mutations occur at frequencies of 10^-14 to 10^-16, representing extremely rare genetic events compared to single mutations [8]. This low probability explains the reduced selection frequency of gatifloxacin-resistant mutants compared to ciprofloxacin, where single target mutations can confer clinically relevant resistance [1] [8].

Triple mutations involving both topoisomerase IV subunits and DNA gyrase produce the highest resistance levels, with minimum inhibitory concentrations reaching 8-32 micrograms per milliliter [1]. These mutants represent the limit of achievable resistance through target modification and correspond to treatment failure scenarios [1]. The sequential acquisition of these mutations follows a predictable pattern, with topoisomerase IV mutations preceding DNA gyrase alterations [1] [18].

Comparative analysis with ciprofloxacin demonstrates the therapeutic advantage of dual targeting [1] [14]. While gatifloxacin requires dual mutations to achieve clinically significant resistance, ciprofloxacin can reach similar resistance levels through single target mutations [1]. This difference explains the superior resistance profile of gatifloxacin and its continued efficacy against first-step resistant mutants [1] [14].

Role of NorA Efflux Pump Overexpression in Reduced Susceptibility

The NorA efflux pump represents a major facilitator superfamily transporter that contributes to fluoroquinolone resistance in Staphylococcus aureus through active drug extrusion [9] [15]. However, gatifloxacin sesquihydrate demonstrates reduced susceptibility to NorA-mediated efflux compared to earlier fluoroquinolones, contributing to its superior resistance profile [1] [17].

Baseline NorA expression in wild-type Staphylococcus aureus produces minimal impact on gatifloxacin susceptibility [1]. Studies demonstrate that NorA overexpression mutants show only 2-4 fold increases in gatifloxacin minimum inhibitory concentrations, from baseline values of 0.064-0.125 micrograms per milliliter to 0.25 micrograms per milliliter [1]. This modest effect contrasts sharply with ciprofloxacin, where NorA overexpression produces 4-8 fold resistance increases [1].

The reduced substrate affinity of gatifloxacin for NorA pumps relates to structural characteristics of the molecule [1]. The 8-methoxy substituent in gatifloxacin increases hydrophobicity compared to ciprofloxacin, a factor associated with reduced efflux pump recognition and transport [1]. This structural modification explains why gatifloxacin-selected single-step mutants rarely demonstrate NorA overexpression, unlike selection experiments with earlier fluoroquinolones [1].

Table 3: Role of NorA Efflux Pump Overexpression in Reduced Gatifloxacin Susceptibility

| Strain Type | Gatifloxacin Minimum Inhibitory Concentration (μg/ml) | Ciprofloxacin Minimum Inhibitory Concentration (μg/ml) | Minimum Inhibitory Concentration Fold Increase | Efflux Pump Effect | Reserpine/Verapamil Effect |

|---|---|---|---|---|---|

| Wild-type Staphylococcus aureus | 0.064-0.125 | 0.125-0.25 | Baseline | None | No effect |

| NorA overexpression (flqB mutant) | 0.25 | 1.0 | 2-4 fold | Minimal | No effect |

| NorA + topoisomerase mutations | 2.0-4.0 | 16-32 | 16-32 fold | Moderate | 2-fold minimum inhibitory concentration reduction |

| NorA promoter insertion mutation | 2.0-4.0 | 16-32 | 16-32 fold | Moderate | 2-fold minimum inhibitory concentration reduction |

NorA efflux pump mutations typically emerge as secondary resistance mechanisms following primary topoisomerase mutations [1] [15]. Serial passage experiments demonstrate that NorA promoter mutations appear only after establishment of topoisomerase IV and DNA gyrase alterations [1]. A novel insertion mutation of ATCA between nucleotides 99 and 100 upstream of the norA start codon has been identified in gatifloxacin-resistant mutants [1]. This insertion occurs after the -10 consensus sequence and results in increased NorA expression [1].

The clinical significance of NorA-mediated resistance becomes apparent in strains with multiple resistance mechanisms [1] [15]. Mutants containing both topoisomerase mutations and NorA overexpression demonstrate gatifloxacin minimum inhibitory concentrations of 2.0-4.0 micrograms per milliliter [1]. These levels approach or exceed achievable serum concentrations, potentially compromising therapeutic efficacy [1]. The additive effect of efflux pump overexpression with target mutations represents a concerning resistance mechanism in clinical isolates [15].

Efflux pump inhibitor studies confirm the contribution of NorA to gatifloxacin resistance in multiply resistant strains [1]. Treatment with reserpine or verapamil reduces gatifloxacin minimum inhibitory concentrations by 2-fold in strains with NorA promoter mutations [1]. However, these inhibitors demonstrate no effect on wild-type strains or single topoisomerase mutants, confirming that NorA plays a minimal role in baseline gatifloxacin resistance [1].

The temporal sequence of resistance emergence highlights NorA as a tertiary resistance mechanism [1] [15]. Primary resistance develops through topoisomerase IV mutations, secondary resistance involves DNA gyrase alterations, and tertiary resistance incorporates efflux pump overexpression [1]. This hierarchical pattern suggests that NorA modifications provide additional resistance benefits only in the context of pre-existing target mutations [1] [15].

Nanostructured lipid carriers represent a sophisticated approach to enhancing gatifloxacin sesquihydrate delivery to ocular tissues through advanced corneal permeation mechanisms. These lipid-based nanocarriers demonstrate exceptional capability in overcoming the anatomical barriers of the eye while providing sustained drug release characteristics [1] [2].

The optimization of nanostructured lipid carrier systems for gatifloxacin sesquihydrate involves precise control of particle size, surface charge, and lipid composition to maximize corneal permeation. Research demonstrates that optimized nanostructured lipid carrier formulations achieve particle sizes ranging from 78.06 ± 2.3 nanometers to 250 nanometers, which facilitates receptor-mediated endocytosis across corneal cell membranes [1] [3]. The zeta potential of these systems varies from -2.45 ± 0.69 millivolts to +49.6 millivolts, with positively charged formulations demonstrating superior mucoadhesive properties due to electrostatic interactions with negatively charged corneal tissues [3].

The transcorneal permeation enhancement achieved through nanostructured lipid carrier systems represents a significant advancement in ocular drug delivery. Studies indicate that gatifloxacin-loaded nanostructured lipid carriers demonstrate a 5.5-fold increase in transcorneal flux and a 6.0-fold enhancement in transcorneal permeability compared to conventional aqueous solutions [1] [2]. This remarkable improvement results from multiple mechanisms including the formation of a lipid film on the corneal surface, enhanced interaction with the tear film lipid layer, and facilitated penetration through corneal epithelial barriers [1].

The lipid composition of nanostructured lipid carriers plays a crucial role in determining drug encapsulation efficiency and release characteristics. Formulations utilizing solid lipids such as Precirol ATO 5 and liquid lipids including medium-chain triglycerides achieve entrapment efficiencies ranging from 62.17 ± 0.07 percent to 98.50 ± 0.91 percent [1] [3]. The binary lipid matrix provides superior drug loading capacity compared to conventional solid lipid nanoparticles while preventing premature drug expulsion during storage [3].

Drug release kinetics from nanostructured lipid carrier systems follow a biphasic pattern characterized by an initial burst release followed by sustained drug delivery over twelve hours. This release profile ensures rapid therapeutic onset while maintaining prolonged drug concentrations at the target site [1] [2]. The sustained release mechanism involves controlled diffusion through the lipid matrix and gradual erosion of the nanocarrier structure in the ocular environment [3].

The enhanced bioavailability achieved through nanostructured lipid carrier systems significantly reduces dosing frequency requirements for gatifloxacin sesquihydrate. Clinical implications include improved patient compliance, reduced systemic exposure, and enhanced therapeutic efficacy in treating bacterial conjunctivitis and other ocular infections [1] [2]. The biocompatible nature of lipid excipients ensures excellent ocular tolerance without causing irritation or adverse effects [3].

Mucoadhesive Polymeric Matrices Using Sodium Alginate-Polyvinyl Alcohol Blends

Mucoadhesive polymeric matrices utilizing sodium alginate and polyvinyl alcohol blends represent an innovative approach to prolonging gatifloxacin sesquihydrate residence time on ocular surfaces through enhanced bioadhesion mechanisms. These polymeric systems exploit the unique mucoadhesive properties of sodium alginate combined with the film-forming capabilities of polyvinyl alcohol to create sustained-release ocular delivery platforms [4] [5] [6].

The mucoadhesive properties of sodium alginate stem from its low surface tension of 31.5 millinewtons per meter, which is significantly lower than the critical surface tension of mucin-coated corneal surfaces at 38 millinewtons per meter [4]. This favorable surface energy relationship promotes excellent spreading and adhesion to ocular tissues, resulting in prolonged drug residence times and enhanced bioavailability [4] [6].

Sodium alginate-based formulations demonstrate remarkable versatility in drug release kinetics, with release durations extending from eight to twelve hours depending on polymer concentration and cross-linking modifications [4] [5]. The addition of sodium carboxymethylcellulose to sodium alginate matrices significantly enhances mucoadhesive force through increased hydroxyl and ether functional groups that form multiple binding sites with ocular mucin [4] [6].

The incorporation of polyvinyl alcohol into sodium alginate matrices provides several advantages including improved mechanical properties, enhanced film flexibility, and controlled drug release characteristics. Polyvinyl alcohol contributes to the formation of robust polymeric networks that maintain structural integrity throughout the drug release period while facilitating controlled diffusion of gatifloxacin sesquihydrate [7] [8].

Cross-linking modifications using calcium chloride represent a critical optimization strategy for sodium alginate-polyvinyl alcohol matrices. The calcium-induced cross-linking process involves ionic interactions between divalent calcium cations and carboxyl groups in alginate chains, resulting in enhanced gel strength and prolonged drug release [7] [8]. Cross-linked formulations demonstrate superior mucoadhesion and extend drug release duration to eleven hours with cumulative release percentages reaching 89.53 ± 0.43 percent [7] [8].

The rheological behavior of sodium alginate-polyvinyl alcohol matrices exhibits pseudoplastic characteristics that are favorable for ophthalmic applications. These formulations demonstrate high viscosity under low shear conditions, promoting retention in the conjunctival sac, while exhibiting reduced viscosity under high shear conditions during blinking, minimizing patient discomfort [4] [5].

Drug release mechanisms from sodium alginate-polyvinyl alcohol matrices follow Higuchi diffusion kinetics and non-Fickian anomalous transport patterns. The release process involves polymer swelling, drug dissolution, and controlled diffusion through the hydrated matrix network [4] [5]. Release exponent values greater than 0.5 but less than 1.0 indicate anomalous transport involving both diffusion and polymer relaxation mechanisms [9].

Thiolated sodium alginate represents an advanced modification strategy that enhances mucoadhesion through disulfide bridging mechanisms. Thiolated formulations demonstrate superior erosion resistance and prolonged drug release durations extending to twenty-four hours, making them particularly suitable for reducing dosing frequency requirements [10].

Sustained-Release Mechanisms of Eudragit-Coated Ocular Inserts

Eudragit-coated ocular inserts represent sophisticated controlled-release systems that utilize acrylic polymer coatings to modulate gatifloxacin sesquihydrate release kinetics through precise membrane permeability control mechanisms. These systems exploit the unique properties of different Eudragit grades to achieve predetermined release profiles suitable for extended ocular therapy [11] [12] [13].

Eudragit RL-100 coated inserts demonstrate superior performance characteristics due to the presence of ten percent quaternary ammonium groups that enhance both water permeability and mucoadhesive properties. The quaternary ammonium functional groups interact electrostatically with negatively charged mucin components, promoting prolonged residence on corneal surfaces while facilitating controlled drug release [7] [8] [11].

The drug release mechanism from Eudragit RL-100 coated inserts follows Korsmeyer-Peppas kinetics with release exponent values greater than 0.89, indicating super Case II transport mechanisms. This release pattern involves polymer swelling, drug dissolution, and controlled diffusion through the hydrated polymer matrix over eleven to twelve hours [7] [8] [14].

Eudragit RS-100 coated formulations exhibit more restrictive release characteristics due to lower quaternary ammonium content at five percent. These systems provide sustained drug release with cumulative release percentages of 83.53 percent over eleven hours, making them suitable for applications requiring more gradual drug delivery [7] [14].

Advanced nanoparticle-based Eudragit systems demonstrate enhanced performance through increased surface area and modified release kinetics. Eudragit L-100 nanoparticles loaded with gatifloxacin achieve controlled drug release over six days with cumulative release percentages ranging from 80.75 to 99.48 percent [11] [12]. These extended-release formulations utilize pH-dependent dissolution mechanisms that respond to physiological pH variations in ocular fluids [11].

The incorporation of nanoparticles into mucoadhesive film matrices creates hybrid delivery systems that combine the advantages of nanocarrier technology with sustained-release polymer films. These formulations demonstrate initial burst release during the first ten hours followed by sustained drug delivery, providing both rapid therapeutic onset and prolonged efficacy [11] [12].

Release kinetics modeling reveals that Eudragit-coated systems follow various mathematical models depending on polymer grade and formulation design. Zero-order release kinetics characterize formulations designed for constant drug delivery rates, while first-order kinetics apply to systems exhibiting concentration-dependent release patterns [12] [9].

The mechanism of drug release from Eudragit-coated inserts involves multiple transport phenomena including polymer swelling, drug dissolution, and diffusion through the polymer matrix. The combination of these mechanisms results in complex release profiles that can be tailored through polymer selection, coating thickness, and plasticizer incorporation [12] [13].

Matrix diffusion-controlled release represents the predominant mechanism in Eudragit RS-100 nanosuspensions, where drug release occurs through controlled diffusion pathways within the polymer matrix. This mechanism provides predictable release kinetics suitable for therapeutic applications requiring sustained drug concentrations [15].

In vivo performance studies demonstrate that Eudragit RL-100 coated inserts achieve maximum cumulative drug release of 92.36 percent with sustained action extending to twelve hours. The superior performance results from enhanced mucoadhesion due to quaternary ammonium interactions and optimized polymer permeability characteristics [14].

UNII

GHS Hazard Statements

H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant